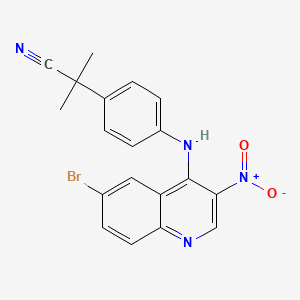

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Descripción general

Descripción

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its role as an intermediate in the synthesis of PI3K/mTOR inhibitors, which are crucial in cancer research and treatment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves multiple steps. The process typically starts with 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile. The key steps include:

Nitration: : Introduction of a nitro group to the quinoline ring.

Chlorination: : Addition of a chlorine atom to the quinoline structure.

Alkylation: : Introduction of the alkyl group to form the desired compound.

Reduction: : Reduction of the nitro group to an amine.

Substitution: : Final substitution reaction to complete the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to maximize yield and purity. The use of catalysts and advanced purification techniques would be employed to ensure the production of high-quality material.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Conversion of functional groups to more oxidized forms.

Reduction: : Reduction of nitro groups to amines.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Aplicaciones Científicas De Investigación

PI3K/mTOR Inhibitors

One of the primary applications of 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is as an intermediate in the synthesis of PI3K/mTOR inhibitors. These inhibitors are crucial in cancer therapy as they target pathways that are often dysregulated in tumors. The compound has been noted for its role in synthesizing derivatives of NVP-BEZ235, a well-known dual inhibitor of PI3K and mTOR pathways .

Anticancer Research

The incorporation of the quinoline structure into pharmaceutical compounds has been linked to various anticancer activities. Compounds derived from 6-bromo-3-nitroquinoline have shown promise in preclinical studies for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Synthesis of Novel Therapeutics

Research indicates that derivatives of this compound can be synthesized to explore new therapeutic avenues beyond cancer treatment. For instance, modifications to the nitro and bromo groups can yield compounds with varying pharmacological profiles, potentially useful in treating other diseases .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated a multi-step process involving nitration, chlorination, and substitution reactions. The final product was characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity .

In another research effort, derivatives synthesized from this compound were evaluated for their biological activity against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting that further exploration could lead to more effective anticancer agents .

Mecanismo De Acción

The mechanism by which 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile exerts its effects involves the inhibition of the PI3K/mTOR pathway. This pathway is critical for cell survival and proliferation, and its inhibition can lead to the suppression of cancer cell growth.

Comparación Con Compuestos Similares

This compound is unique in its structure and function compared to other similar compounds. Some similar compounds include:

6-Bromoquinolin-4-ol: : A precursor in the synthesis of the target compound.

2-(4-Nitrophenyl)acetonitrile: : Another precursor used in the synthesis process.

These compounds share structural similarities but differ in their functional groups and applications.

Actividad Biológica

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, also known by its CAS number 915019-51-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 411.26 g/mol. It exhibits a density of 1.518 g/cm³ and a boiling point of 540.6ºC at 760 mmHg .

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that many demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) | Fungal Strains Tested | Inhibition Zone (mm) |

|---|---|---|---|---|

| Compound A | S. aureus | 15 | C. albicans | 12 |

| Compound B | P. aeruginosa | 18 | A. niger | 14 |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined based on specific experimental results.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in studies involving similar quinoline derivatives. These compounds were evaluated using the carrageenan-induced paw edema test in rats, where they exhibited varying degrees of anti-inflammatory activity comparable to standard drugs like ibuprofen .

Table 2: Anti-inflammatory Activity

| Compound Name | Percentage Inhibition (%) |

|---|---|

| Compound A | 31.28 |

| Compound B | 39.45 |

| This compound | TBD |

Case Studies

A notable study synthesized various quinoline derivatives, including those related to the target compound, and assessed their biological activities. The results indicated that halogen substitutions (like bromine in this case) significantly enhanced antifungal activity while modifications with methoxy groups improved antibacterial properties .

Case Study Example:

In a comparative study, several quinoline derivatives were tested against standard antimicrobial agents. The compound with the bromo substitution showed enhanced activity against both bacterial and fungal strains, suggesting that structural modifications can lead to improved therapeutic efficacy.

Propiedades

IUPAC Name |

2-[4-[(6-bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4O2/c1-19(2,11-21)12-3-6-14(7-4-12)23-18-15-9-13(20)5-8-16(15)22-10-17(18)24(25)26/h3-10H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZRWFNXSNWGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655020 | |

| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915019-51-1 | |

| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile in pharmaceutical research?

A1: This compound serves as a crucial building block for synthesizing more complex molecules with potential therapeutic applications, particularly as PI3K/mTOR inhibitors []. These inhibitors play a vital role in regulating cell growth and survival, making them promising targets for cancer treatment. Understanding the synthesis and properties of this intermediate is essential for developing novel and effective therapies.

Q2: Can you describe the optimized synthetic route for this compound?

A2: The synthesis begins with 6-bromoquinolin-4-ol and proceeds through a five-step process involving nitration, chlorination, alkylation, reduction, and substitution to yield the desired compound []. This optimized method offers a practical approach for producing this valuable intermediate for further drug development research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.